Phenyl acetate

概述

描述

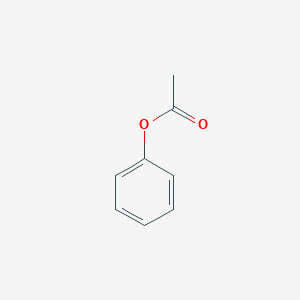

Phenyl acetate, also known as phenyl ethanoate, is an organic compound with the chemical formula C8H8O2. It is the ester of phenol and acetic acid. This compound is known for its pleasant, sweet, and floral odor, making it a valuable component in the fragrance and flavor industries .

准备方法

合成路线和反应条件: 乙酸苯酯可以通过苯酚与乙酸酐或乙酰氯的酯化反应合成。该反应通常涉及在催化剂(如吡啶或硫酸)存在下,将苯酚与乙酸酐或乙酰氯混合。 反应是放热的,会产生乙酸苯酯以及乙酸或盐酸作为副产物 .

工业生产方法: 在工业环境中,乙酸苯酯是通过在大型反应器中加热苯酚与乙酸酐或乙酰氯来生产的。反应在受控温度下进行,通常在 120°C 到 130°C 之间,以确保最佳产率。 然后通过蒸馏纯化产品,以获得高纯度的乙酸苯酯 .

化学反应分析

Hydrolysis

Phenyl acetate can undergo hydrolysis, breaking down into phenol and acetic acid. This reaction can be catalyzed by either acids or bases . Research indicates that this compound hydrolysis is also catalyzed by a heterogeneous reaction in the presence of silica surfaces .

Base-Catalyzed Hydrolysis: Under homogeneous conditions, this compound hydrolysis is a first-order reaction and base-catalyzed at a pH of roughly 6.3 for temperatures ranging from 10 to 65°C . The reaction rate is strongly influenced by the pH of the system .

The temperature dependency of reactive tracers can be determined quantitatively using the Arrhenius Law :

Where:

-

is the global reaction rate constant

-

is the pre-exponential factor

-

is the activation energy

-

is the universal gas constant

-

is the absolute temperature

Temperature-Dependent Kinetics of this compound Hydrolysis

| Temperature (°C) | Reaction Rate |

|---|---|

| 10 | 1.1e-4 |

| 60 | 0.1470 |

Decarboxylation

Phenylacetate decarboxylase (PhdB) catalyzes the decarboxylation of phenylacetate . This enzyme, one of only a few known glycyl-radical-enzymes, facilitates the removal of a carboxyl group from phenylacetate . Research suggests that PhdB attacks the methylene carbon of phenylacetate .

α,α-Difluorophenylacetate Inhibition: α,α-Difluorophenylacetate acts as a competitive inhibitor of phenylacetate for PhdB .

Fate of Methylene Hydrogen Atoms: Studies using deuterium-labeled phenylacetates suggest that if a hydrogen atom is abstracted from the methylene carbon of phenylacetate, it is retained on the toluene product .

Esterification

Phenylacetic acid can undergo esterification with p-cresol using metal cation-exchanged montmorillonite nanoclays, yielding p-cresyl this compound . Different metal cation-exchanged montmorillonite nanoclays (Mn+ = Al3+, Zn2+, Mn2+, Fe3+, Cu2+) have been prepared and their catalytic activity studied . Al3+-montmorillonite nanoclay was found to be more active among the catalysts tested .

Effect of Substituted Phenol on Esterification

| Substituted Phenol | Al3+ | Zn2+ | Mn2+ | Fe3+ | Cu2+ |

|---|---|---|---|---|---|

| p-cresol | 74 | 52 | 15 | 26 | 19 |

Reactions with Amines

This compound reacts with primary and secondary amines . Studies suggest a stepwise mechanism for the reaction of substituted phenylacetates and hydroxylamine, with kinetics data indicating distinct classes of esters . Some esters react through direct nucleophilic attack of hydroxylamine, while others require a second molecule of the nucleophile to facilitate the reaction .

Other Reactions

-

Pyrolysis: this compound decomposes unimolecularly into phenol and ketone via a concerted mechanism, likely through a four-cyclic transition state .

-

Photo-Fries Rearrangement: this compound undergoes photo-Fries rearrangement in phenol-containing media. The phenol byproduct reacts with acyl radicals to yield Fries products .

-

Saponification: Heating this compound with a strong base, such as sodium hydroxide, results in saponification, producing phenol and an acetate salt .

-

Ketonic Decarboxylation: Phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid, such as acetic anhydride, to form phenylacetone .

科学研究应用

乙酸苯酯在科学研究中具有广泛的应用:

化学: 它用作有机合成中的试剂,以及各种化学反应中的溶剂。

生物学: 乙酸苯酯因其潜在的生物活性而受到研究,包括抗菌和抗真菌特性。

医药: 研究已经探索了它在药物递送系统中的潜在用途,以及作为药物前体的用途。

作用机制

乙酸苯酯的作用机制涉及其水解成苯酚和乙酸。苯酚可以在体内进一步经历代谢过程,与各种酶和分子靶标相互作用。 所涉及的途径包括细胞色素 P450 酶系统,它在酚类化合物的代谢中起着至关重要的作用 .

相似化合物的比较

乙酸苯酯可以与其他酯类化合物(如苯乙酸甲酯和苯乙酸乙酯)进行比较。这些化合物具有相似的结构特征,但在烷基基团方面有所不同。 乙酸苯酯因其特定的酯键以及由此产生的物理和化学性质而独一无二 .

类似的化合物:

- 苯乙酸甲酯

- 苯乙酸乙酯

- 苯乙酸丙酯

每种化合物都有其独特的应用和性质,这使得乙酸苯酯本身成为一种宝贵的化合物。

生物活性

Phenyl acetate is an organic compound that has garnered attention for its various biological activities, particularly in the context of cancer treatment and microbial metabolism. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Overview of this compound

This compound is an ester formed from acetic acid and phenol. It is known for its sweet, fruity odor and is commonly used in flavoring and fragrance industries. However, its biological activity extends beyond these applications, particularly in oncology and microbiology.

Antineoplastic Activity

This compound has been studied for its potential as an antineoplastic agent. Research indicates that it can induce tumor cytostasis and differentiation in various cancer cell lines. A Phase I clinical trial demonstrated that sodium phenylacetate, a salt form of this compound, was administered to patients with solid tumors. The study found that phenylacetate could maintain serum concentrations within a range that proved active in vitro (>250 µg/mL) for extended periods, leading to significant tumor growth inhibition in some cases .

Key Findings from Clinical Trials:

- Patient Demographics: 18 patients with advanced cancer participated in the trial.

- Dosage: Administered as a 1-hour infusion twice daily at 125 mg/kg.

- Results: One patient with malignant glioma showed partial response; another with prostate cancer had a 50% decline in PSA levels .

The mechanisms by which this compound exerts its effects involve several biological pathways:

- Induction of Apoptosis: this compound promotes apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

- Differentiation of Tumor Cells: It encourages the differentiation of malignant cells into less aggressive forms, thereby inhibiting tumor progression.

- Metabolic Pathways: this compound is involved in the bacterial degradation of aromatic compounds through the phenylacetic acid (PAA) pathway, which includes a series of enzymatic reactions critical for biofilm formation and antimicrobial activity .

Microbial Activity

In addition to its antitumor properties, this compound plays a significant role in microbial metabolism. It is an intermediate metabolite involved in the degradation of aromatic compounds by bacteria. The PAA pathway consists of multiple enzymes that facilitate this process, making it a target for biotechnological applications aimed at enhancing microbial degradation capabilities .

Table 1: Enzymes Involved in the PAA Pathway

| Enzyme | Function |

|---|---|

| PaaK | Converts phenylacetate to phenylacetyl-CoA |

| PaaABCDE | Epoxidation of phenylacetyl-CoA |

| PaaZ | Hydrolysis of oxepin-CoA |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Cancer Treatment: In a study involving patients with refractory tumors, phenylacetate was shown to induce tumor regression and was well tolerated at specific dosages .

- Microbial Applications: Research on bacterial strains utilizing the PAA pathway has indicated that these microorganisms can be engineered to enhance their ability to degrade environmental pollutants, showcasing the compound's relevance in bioremediation efforts .

属性

IUPAC Name |

phenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBVNPXQWQGGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051626 | |

| Record name | Phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless highly refractive liquid with a phenolic odor; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid | |

| Record name | Phenyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/605/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

196 °C, 196.00 to 198.00 °C. @ 760.00 mm Hg | |

| Record name | PHENYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

176 °F, 80 °C | |

| Record name | PHENYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

PRACTICALLY INSOL IN WATER; SOL IN GLACIAL ACETIC ACID; MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER, Miscible with oxygenated and chlorinated solvents., Solubility in water: none, insoluble in water; miscible in alcohol, miscible (in ethanol) | |

| Record name | PHENYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/605/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.073 @ 20 °C/4 °C, Relative density (water = 1): 1.07, 1.073-1.079 | |

| Record name | PHENYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/605/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.7, Relative vapor density (air = 1): 4.7 | |

| Record name | PHENYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS, MOBILE LIQUID, WATER WHITE LIQUID | |

CAS No. |

122-79-2 | |

| Record name | Phenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355G9R500Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-30 °C | |

| Record name | Phenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A2: NMR spectroscopy has been extensively used to study phenyl acetate, particularly its conformational flexibility. Researchers have analyzed 1H, 2H, and 13C NMR spectra of this compound, this compound-[13CO], and this compound-[C2H3] in nematic liquid crystalline solvents to determine dipolar coupling constants. These data provide insights into the molecule’s preferred conformation in solution. [ [] ]

A3: this compound is commonly employed as a substrate to investigate the activity of enzymes like arylesterases, including paraoxonase (PON1). Its hydrolysis to phenol and acetic acid can be readily monitored spectrophotometrically, allowing for kinetic studies and characterization of enzyme activity. [ [, , ] ]

A4: Yes, this compound serves as a starting material in various organic reactions. For example, it can undergo Fries rearrangement in the presence of a catalyst to yield ortho- and para-hydroxyacetophenones. [ [] ]

A5: Density functional theory (DFT) calculations have been instrumental in investigating the mechanisms of this compound reactions, such as aminolysis and thermal decomposition. These calculations provide valuable information about transition state structures, activation energies, and reaction pathways, enhancing our understanding of the molecule's reactivity. [ [, ] ]

A6: The nature and position of substituents on the phenyl ring significantly influence the reactivity of this compound. Electron-withdrawing groups, like nitro groups, generally enhance the reactivity towards nucleophilic attack, while electron-donating groups have the opposite effect. Studies have investigated the Hammett correlation for a series of substituted phenyl acetates, demonstrating the impact of electronic effects on reaction rates. [ [, , ] ]

A7: Yes, research on human serum paraoxonase 1 (HuPON1) highlights the importance of specific amino acid residues in the enzyme's active site for substrate binding and specificity. For instance, the substitution of histidine 115 with tryptophan in HuPON1 results in an enzyme variant (H115W) that retains activity toward paraoxon but loses the ability to hydrolyze this compound. This finding suggests distinct interactions between this compound and the active site residues of PON1. [ [, ] ]

A8: Research indicates that the hydrolysis of this compound can be significantly accelerated in the presence of silica surfaces, indicating a heterogeneous catalytic effect. This finding has important implications for the use of this compound as a tracer in geological applications, highlighting the need to consider mineral-fluid interactions in such settings. [ [] ]

A9: Research suggests that this compound exhibits neurotoxicity in experimental models of phenylketonuria (PKU). Studies in rat pups have shown that exposure to this compound during brain development can disrupt critical biosynthetic pathways that rely on acetyl-coenzyme A, potentially contributing to the neurological impairments observed in PKU. [ [] ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。